N-(2-fluorophenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide
Description
N-(2-Fluorophenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide is a synthetic acetamide derivative featuring a tetrahydropyrazine-dione core substituted with fluorophenyl groups. The 2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl moiety provides a rigid scaffold that can interact with biological targets, while the fluorophenyl substituents enhance lipophilicity and metabolic stability .
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3O3/c19-12-5-7-13(8-6-12)23-10-9-22(17(25)18(23)26)11-16(24)21-15-4-2-1-3-14(15)20/h1-10H,11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUZEULLPYQXPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of N-(2-fluorophenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide and related compounds identified in the literature:
Key Research Findings
Structural Modifications and Physicochemical Properties
- Fluorine Substitution: Fluorine atoms at the 2- and 4-positions (as in the target compound) improve metabolic stability and membrane permeability compared to non-fluorinated analogs .
- logP Variations : The calculated logP values range from 1.9 to 3.1, with higher values observed in compounds bearing hydrophobic groups (e.g., 4-methylbenzyl in ). Lower logP in dimethoxy-substituted derivatives (e.g., ) suggests improved solubility .
Limitations and Opportunities
- Tailored Derivatives : Substituting the acetamide’s aryl group (e.g., with methoxy or chlorine) could optimize target selectivity and pharmacokinetics .
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